4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2549050-08-8
Cat. No.: VC11842636
Molecular Formula: C17H21N7S
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-08-8 |
|---|---|
| Molecular Formula | C17H21N7S |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | 2,5-dimethyl-7-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C17H21N7S/c1-12-11-16(24-15(19-12)10-13(2)21-24)23-8-6-22(7-9-23)14-4-5-18-17(20-14)25-3/h4-5,10-11H,6-9H2,1-3H3 |
| Standard InChI Key | YGCQRDHKMLTMFS-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C |
| Canonical SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2,5-dimethyl-7-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine, reflecting its hybrid structure . Its molecular formula, C₁₇H₂₁N₇S, corresponds to a molecular weight of 355.5 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2549050-08-8 | |
| SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C | |
| InChIKey | YGCQRDHKMLTMFS-UHFFFAOYSA-N |
The pyrazolo[1,5-a]pyrimidine core (positions 2 and 5 methyl-substituted) is connected via a piperazine linker to a 2-(methylsulfanyl)pyrimidine group, conferring both rigidity and solubility .
Structural Analysis
The 2D and 3D conformers available in PubChem highlight planar aromatic systems interspersed with flexible piperazine and methylsulfanyl groups . Quantum mechanical calculations predict moderate polarity (logP ≈ 2.5) and hydrogen-bonding capacity, suggesting blood-brain barrier permeability.
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrazolo[1,5-a]pyrimidines are typically synthesized via:
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Cyclocondensation: Reaction of aminopyrazoles with β-diketones or α,β-unsaturated ketones under acidic conditions .
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Buchwald-Hartwig Coupling: Palladium-catalyzed amination to introduce the piperazine-pyrimidine moiety.
A hypothetical pathway involves:
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Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 98488-10-9) as a precursor .
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Functionalization at position 7 with piperazine via nucleophilic substitution.
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Coupling with 4-chloro-2-(methylsulfanyl)pyrimidine to yield the final product.
Purification and Characterization
Reverse-phase HPLC and LC-MS are recommended for purification, given the compound’s moderate polarity. Structural validation via ¹H/¹³C NMR would confirm methyl (δ 2.1–2.5 ppm) and piperazine proton signals (δ 2.8–3.5 ppm) .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Pyrazolo[1,5-a]pyrimidine Core: Methyl groups at positions 2 and 5 optimize steric complementarity with hydrophobic kinase pockets.
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Piperazine Linker: Enhances solubility and enables modular derivatization.
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Methylsulfanyl Group: Improves metabolic stability by resisting oxidative degradation.
Applications in Drug Development
Lead Optimization
The compound’s drug-like properties align with Lipinski’s Rule of Five:
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Molecular weight: 355.5 (<500)
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H-bond donors: 0
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H-bond acceptors: 7
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logP (estimated): 2.5
Preclinical Challenges
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Metabolic Stability: Sulfur oxidation may generate sulfoxide metabolites, necessitating prodrug strategies.
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Toxicity: Piperazine moieties carry hepatotoxicity risks at high doses .
Future Directions and Research Gaps
Priority Areas
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In Vitro Screening: Prioritize kinase inhibition assays and cytotoxicity profiling.
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ADME Studies: Evaluate oral bioavailability and plasma protein binding.
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Crystallography: Resolve ligand-target co-crystal structures to guide optimization.
Collaborative Opportunities
Open-source platforms like PubChem and DrugBank enable data sharing, yet targeted experimental studies remain imperative .
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